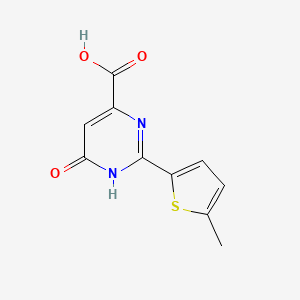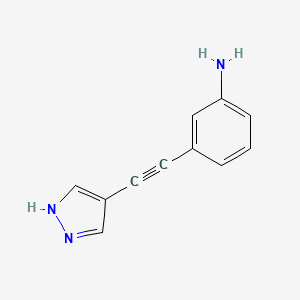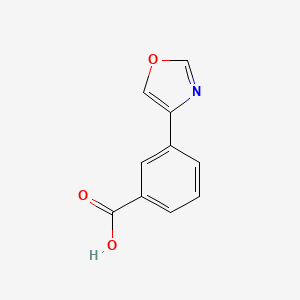![molecular formula C10H14N4 B13638794 2-[1-(4-Methylphenyl)ethylidene]hydrazinecarboximidamide](/img/structure/B13638794.png)
2-[1-(4-Methylphenyl)ethylidene]hydrazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide is an organic compound with the molecular formula C10H14N4. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydrazine carboximidamide group attached to a p-tolyl ethylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide typically involves the reaction of p-tolyl ethylidene hydrazine with cyanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine carboximidamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of microbial growth and induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide
- 2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboxamide
Uniqueness
2-(1-(p-Tolyl)ethylidene)hydrazine-1-carboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of applications in scientific research .
Propiedades
Fórmula molecular |
C10H14N4 |
|---|---|
Peso molecular |
190.25 g/mol |
Nombre IUPAC |
2-[(E)-1-(4-methylphenyl)ethylideneamino]guanidine |
InChI |
InChI=1S/C10H14N4/c1-7-3-5-9(6-4-7)8(2)13-14-10(11)12/h3-6H,1-2H3,(H4,11,12,14)/b13-8+ |
Clave InChI |
TZDPDLSSNJSETN-MDWZMJQESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N/N=C(N)N)/C |
SMILES canónico |
CC1=CC=C(C=C1)C(=NN=C(N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




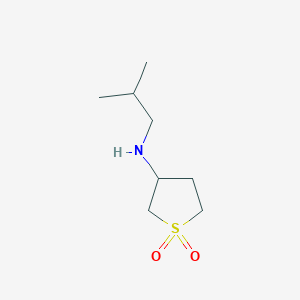


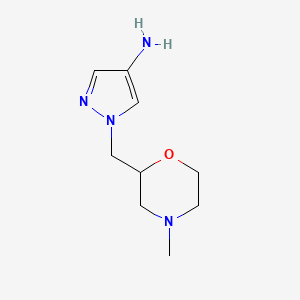
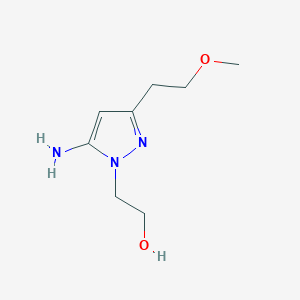
![3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13638741.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13638745.png)
